

Application of 3-Fluoro-4-methoxyaniline in Agrochemical Synthesis: A Detailed Overview

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Compound of Interest

Compound Name: 3-Fluoro-4-methoxyaniline

Cat. No.: B107172

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Introduction

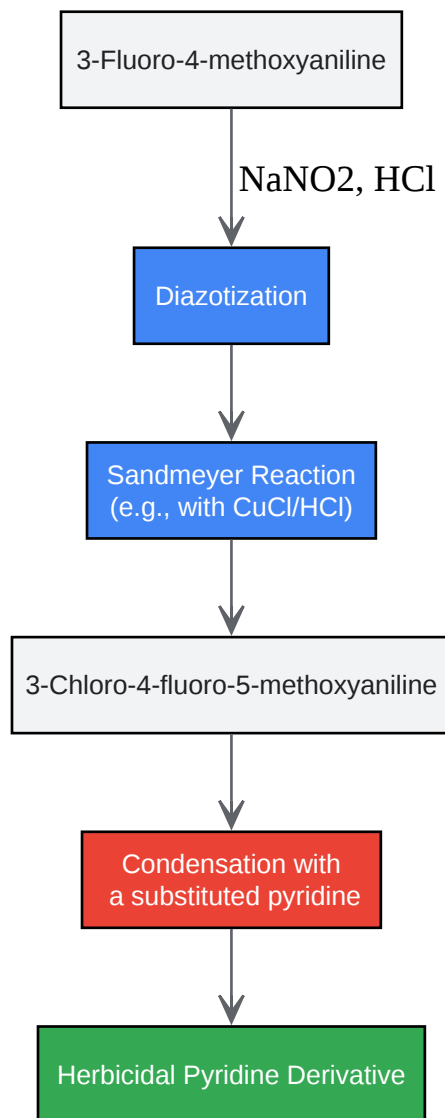
3-Fluoro-4-methoxyaniline is a key aromatic amine that serves as a versatile building block in the synthesis of a variety of agrochemicals, including herbicides and fungicides.[1] The presence of both a fluorine atom and a methoxy group on the aniline ring imparts unique electronic properties and lipophilicity to the molecule. These features are often exploited in the design of modern agrochemicals to enhance their biological activity, metabolic stability, and target specificity. This document provides a detailed account of the application of **3-Fluoro-4-methoxyaniline** in the synthesis of agrochemicals, complete with experimental protocols and relevant data.

Application in Herbicide Synthesis

While specific, commercially available herbicides directly synthesized from **3-fluoro-4-methoxyaniline** are not extensively documented in publicly available literature, its structural motif is present in potent herbicidal molecules. For instance, the pyridine carboxylic acid herbicide, benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, highlights the importance of the substituted aniline moiety in this class of compounds. The synthesis of such complex molecules often involves the coupling of a substituted aniline with a pyridine core.

Below is a generalized synthetic approach illustrating how **3-Fluoro-4-methoxyaniline** could be utilized in the synthesis of a pyridine-based herbicide.

Logical Workflow for Pyridine Herbicide Synthesis



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Figure 1: Generalized workflow for the synthesis of a pyridine herbicide.

Application in Fungicide Synthesis

3-Fluoro-4-methoxyaniline is a valuable precursor for the synthesis of fungicides, particularly those belonging to the pyrimidine and quinoline classes. These heterocyclic compounds are known to exhibit a broad spectrum of antifungal activity.

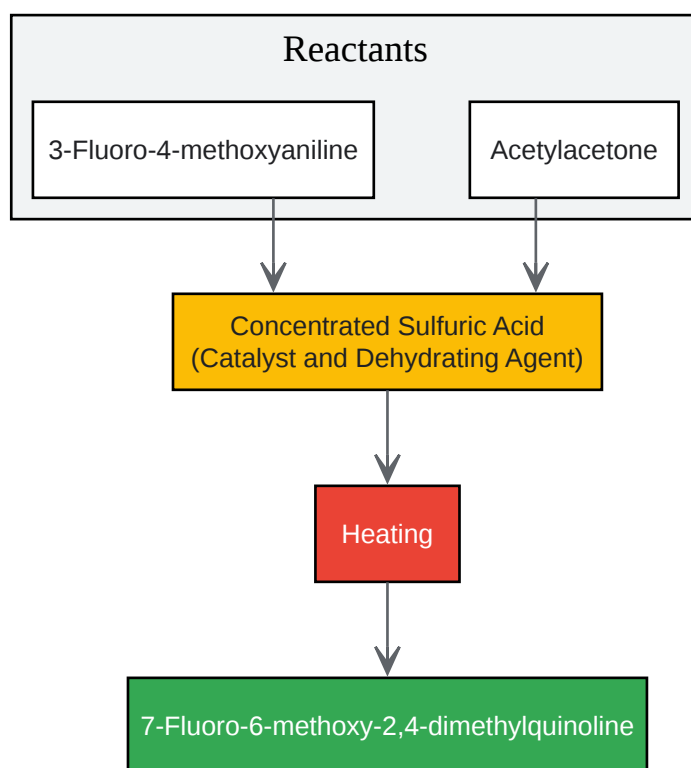
Synthesis of a Quinoline-Based Fungicide Intermediate

A common reaction utilizing **3-Fluoro-4-methoxyaniline** is the Combes quinoline synthesis, which involves the condensation of an aniline with a β -diketone under acidic conditions to form a quinoline ring system. This scaffold is a core component of many bioactive molecules.

Experimental Protocol: Synthesis of 7-Fluoro-6-methoxy-2,4-dimethylquinoline

This protocol describes the synthesis of a substituted quinoline, a potential intermediate for more complex fungicides.

Reaction Scheme:



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Figure 2: Reaction scheme for the synthesis of a quinoline intermediate.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity (g)	Moles (mol)
3-Fluoro-4-methoxyaniline	141.14	14.1	0.1
Acetylacetone (2,4-pentanedione)	100.12	11.0	0.11
Concentrated Sulfuric Acid	98.08	50 mL	-
Sodium Hydroxide (10% aq. soln.)	40.00	As needed	-
Dichloromethane	84.93	As needed	-
Anhydrous Sodium Sulfate	142.04	As needed	-

Procedure:

- To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 50 mL of concentrated sulfuric acid.
- Cool the acid in an ice bath to below 10 °C.
- Slowly add 14.1 g (0.1 mol) of **3-Fluoro-4-methoxyaniline** to the cold sulfuric acid with continuous stirring.
- Once the aniline has dissolved, add 11.0 g (0.11 mol) of acetylacetone dropwise, ensuring the temperature does not exceed 20 °C.
- After the addition is complete, remove the ice bath and heat the reaction mixture to 100-110 °C for 4 hours.
- Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice.

- Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 8-9. A precipitate will form.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield and Characterization:

The expected yield of 7-Fluoro-6-methoxy-2,4-dimethylquinoline is typically in the range of 70-80%. The product can be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Parameter	Expected Value
Yield	14.4 - 16.4 g (70-80%)
Appearance	Off-white to pale yellow solid
¹ H NMR (CDCl ₃)	δ 7.5-6.8 (m, 2H, Ar-H), 3.9 (s, 3H, OCH ₃), 2.6 (s, 3H, CH ₃), 2.4 (s, 3H, CH ₃)
¹³ C NMR (CDCl ₃)	δ 160-110 (Ar-C), 56.5 (OCH ₃), 24.8 (CH ₃), 18.7 (CH ₃)
Mass Spec (EI)	m/z 205 [M] ⁺

Conclusion

3-Fluoro-4-methoxyaniline is a valuable and versatile intermediate in the synthesis of agrochemicals. Its unique substitution pattern allows for the creation of complex heterocyclic structures, such as quinolines and pyridines, which are essential pharmacophores in many modern herbicides and fungicides. The provided experimental protocol for the synthesis of a

quinoline derivative serves as a practical example of its application and a foundation for further elaboration into more complex and potent agrochemical active ingredients. The continued exploration of reactions involving **3-Fluoro-4-methoxyaniline** is expected to yield novel crop protection agents with improved efficacy and environmental profiles.

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References

- 1. chemimpex.com [chemimpex.com]
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